Moguisteine - 119637-67-1

Moguisteine

Catalog Number: EVT-276736
CAS Number: 119637-67-1
Molecular Formula: C16H21NO5S
Molecular Weight: 339.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Moguisteine, chemically known as (R,S)-ethyl 2-((2-methoxyphenoxy)methyl)-3-oxo-3-(1,3-thiazolidin-3-yl)propanoate, is a novel, peripherally acting, non-narcotic antitussive agent [, , , , ]. It effectively suppresses cough without exhibiting the central nervous system side effects typically associated with opioid-based cough suppressants [, , ]. While its exact mechanism of action remains to be fully elucidated, studies suggest that it exerts its antitussive effects through interactions with peripheral sensory nerves in the airways, specifically targeting rapidly adapting receptors (RARs) [, , ].

(R,S)-2-[(2-Methoxyphenoxy)methyl]-1,3-thiazolidine

    Compound Description: This compound is a key intermediate in the synthesis of Moguisteine. [, ] It does not possess intrinsic antitussive activity.

    Relevance: This compound is structurally similar to Moguisteine, sharing the 2-[(2-Methoxyphenoxy)methyl]-1,3-thiazolidine core. The key difference lies in the absence of the 3-ethoxycarbonylacetyl substituent on the thiazolidine ring nitrogen in this compound. This structural difference is crucial for Moguisteine's antitussive activity. [, ]

Ethyl Chloroformyl Acetate

    Compound Description: This compound acts as an acylating agent in the synthesis of Moguisteine. [] It reacts with (R,S)-2-[(2-Methoxyphenoxy)methyl]-1,3-thiazolidine to introduce the 3-ethoxycarbonylacetyl group.

    Relevance: This compound is a reagent used in the final step of Moguisteine synthesis. It is not structurally similar to the final product but plays a crucial role in introducing the pharmacologically important 3-ethoxycarbonylacetyl substituent onto the thiazolidine ring. []

2-[(2-Methoxypheoxy)methyl]-3-[2-(acetylthio)acetyl]-1,3-thiazolidine (18a)

    Compound Description: This compound emerged as an early lead compound during the development of Moguisteine. [] It demonstrated promising antitussive activity in preliminary studies.

    Relevance: This compound shares the core structure of Moguisteine, with the difference being the presence of a 2-(acetylthio)acetyl group instead of the 3-ethoxycarbonylacetyl substituent on the thiazolidine nitrogen. This compound's metabolic oxidation to the sulfoxide derivative, which retains antitussive properties, provided valuable insights for designing Moguisteine and related analogs. []

Moguisteine Metabolites (M1, R(+) and S(-) enantiomers)

    Compound Description: Moguisteine undergoes rapid and extensive metabolism in vivo, primarily resulting in the formation of M1, the free acid metabolite, through hydrolysis of the ethyl ester group. [, , , ] M1 exists as a racemic mixture of R(+) and S(-) enantiomers, which exhibit stereoselective pharmacokinetics. []

    Relevance: These metabolites represent the primary circulating forms of Moguisteine in the body and are likely responsible for its antitussive effects. [, , , ] Understanding the pharmacokinetic properties of these metabolites is crucial for understanding Moguisteine's overall efficacy and safety profile. [, , , ]

Codeine

    Compound Description: Codeine is a centrally-acting opioid analgesic with well-established antitussive properties. [, , , , , , , , ] It serves as a common comparator drug in studies evaluating the efficacy and safety of Moguisteine.

    Relevance: Unlike Moguisteine, which acts peripherally, Codeine exerts its antitussive effect through the central nervous system. [, ] This difference in the mechanism of action results in distinct side effect profiles, with Codeine carrying a higher risk of sedation, constipation, and dependence. [, , , ] Numerous studies directly compare the antitussive efficacy of Moguisteine with Codeine, highlighting Moguisteine's potential as a safer alternative, particularly for chronic cough. [, , , , ]

Dextromethorphan

    Compound Description: Dextromethorphan is another centrally-acting antitussive drug that acts primarily as an NMDA receptor antagonist. [, , ] Like Codeine, it is frequently used as a comparator drug in Moguisteine studies.

    Relevance: Similar to Codeine, Dextromethorphan's central mechanism of action differentiates it from the peripherally acting Moguisteine. [, ] Comparative studies often highlight Moguisteine's favorable safety profile over Dextromethorphan, especially regarding sedation and potential for abuse. [, ]

Levodropropizine

    Compound Description: Levodropropizine is a peripherally acting antitussive drug with a multimodal mechanism of action. [, ] It is believed to inhibit sensory nerve activity involved in the cough reflex.

    Relevance: Like Moguisteine, Levodropropizine acts primarily in the periphery, offering a potential advantage over centrally-acting agents in terms of side effects. [, ] One study directly compared the efficacy of Moguisteine and Levodropropizine in patients with chronic cough, reporting comparable antitussive effects. []

Pinacidil

    Compound Description: Pinacidil is an ATP-sensitive potassium (K+) channel opener known for its vasodilatory properties. [, ] Studies have shown it also possesses antitussive effects.

    Relevance: While structurally dissimilar to Moguisteine, Pinacidil's shared ability to activate ATP-sensitive K+ channels suggests a potential common pathway for their antitussive effects. [, ] This observation highlights the potential involvement of K+ channel modulation as a target for developing novel antitussive therapies. [, ]

Source and Classification

Moguisteine is synthesized from guaiacol, a natural compound found in many plants, particularly in the wood of certain trees. The classification of moguisteine falls under pharmaceuticals, specifically within the category of antitussives. Its development was aimed at providing a safer alternative to conventional narcotic cough suppressants, thereby minimizing the risk of addiction and side effects associated with central nervous system depressants .

Synthesis Analysis

The synthesis of moguisteine involves a multi-step process that begins with the reaction of guaiacol with specific reagents to form intermediate compounds. The key steps include:

  1. Formation of 2-(2-methoxyphenoxy)methyl-1,3-thiazolidine: This is achieved by reacting guaiacol with bromoacetaldehyde diacetal in the presence of cysteamine hydrochloride. The reaction typically occurs in an ethanol-water mixture under acidic conditions.
  2. Malonylation: The intermediate is then treated with malonyl chloride in an ethyl acetate-water biphasic system, facilitated by potassium carbonate as a base. This step is critical as it introduces the malonyl group into the structure.
  3. Purification: The final product is isolated through crystallization from the organic phase, followed by washing and drying to yield high-purity moguisteine .

The synthesis parameters such as temperature, reaction time, and concentrations are crucial for optimizing yield and purity.

Molecular Structure Analysis

Moguisteine's molecular formula is C13H15N1O3SC_{13}H_{15}N_1O_3S, indicating it contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structure features a thiazolidine ring which contributes to its biological activity.

  • Key Structural Features:
    • The presence of a methoxyphenyl group enhances lipophilicity, aiding in its ability to cross biological membranes.
    • The thiazolidine ring provides structural rigidity and is essential for its interaction with target receptors involved in cough reflex modulation.

The molecular weight of moguisteine is approximately 265.33 g/mol, which is relevant for dosage formulation and pharmacokinetic studies .

Chemical Reactions Analysis

Moguisteine participates in several chemical reactions that are pertinent to its pharmacological profile:

  • Antitussive Activity: Moguisteine acts by inhibiting peripheral receptors responsible for triggering cough reflexes. Studies have shown it effectively reduces cough induced by irritants without affecting respiratory function.
  • Stability Reactions: The compound must be handled under controlled conditions since malonyl chloride, used during synthesis, can decompose if exposed to heat or moisture.
  • Interactions with Other Compounds: Moguisteine has been studied alongside other antitussive agents to evaluate potential synergistic effects on cough suppression .
Mechanism of Action

Moguisteine's mechanism of action primarily involves peripheral inhibition of sensory nerve endings that mediate cough reflexes. Unlike central acting antitussives that target the brain's cough center, moguisteine works by:

  • Blocking Cough Reflex Pathways: It inhibits the activity of afferent nerves responsible for transmitting cough signals from the airways to the brain.
  • Modulation of Inflammatory Mediators: Moguisteine may also influence local inflammatory mediators that contribute to cough reflex sensitivity .

This mechanism allows for effective cough suppression while minimizing central nervous system side effects.

Physical and Chemical Properties Analysis

Moguisteine exhibits several notable physical and chemical properties:

  • Appearance: It appears as a solid crystalline substance.
  • Solubility: Moguisteine is soluble in organic solvents like ethanol but has limited solubility in water.
  • Melting Point: The melting point ranges around 130-135 °C, indicating stability under standard storage conditions.
  • Storage Conditions: Recommended storage at -20°C to maintain stability and prevent degradation .

These properties are vital for formulation development and ensuring effective delivery in therapeutic applications.

Applications

Moguisteine has several significant applications in medicine:

  • Antitussive Therapy: It is primarily used as a treatment for chronic cough conditions, providing relief without the risks associated with narcotic medications.
  • Research Applications: Studies involving moguisteine often explore its efficacy compared to other antitussives and its potential role in treating coughs related to respiratory infections or irritants.
  • Pharmaceutical Development: Ongoing research aims to optimize its formulation and explore combination therapies that could enhance its therapeutic effects .
Introduction to Moguisteine as a Therapeutic Agent

Moguisteine (ethyl 3-{2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl}-3-oxopropanoate) represents a significant advancement in antitussive therapy as a peripherally acting, non-narcotic cough suppressant with a distinctive thiazolidine-based structure. This chemical compound (C₁₆H₂₁NO₅S, molar mass 339.41 g·mol⁻¹) emerged from deliberate pharmacological research aimed at overcoming limitations of centrally acting agents. Unlike traditional opioid-derived antitussives, moguisteine exerts its effects through localized action on airway sensory nerves without engaging central nervous system opioid receptors, thereby offering a favorable side effect profile while effectively suppressing the cough reflex. Its development addressed the critical need for antitussives devoid of respiratory depression, addiction potential, and central nervous system effects associated with narcotic agents [1] [6].

Historical Context of Non-Narcotic Antitussive Development

The evolution of antitussive agents has been marked by a continuous pursuit of efficacy without narcotic-related drawbacks. Codeine, the prototypical opioid antitussive, dominated cough management for decades despite significant limitations: respiratory depression, constipation, sedation, and abuse potential. Dextromethorphan, introduced as a non-narcotic alternative, provided modest cough suppression through NMDA receptor antagonism but faced efficacy challenges, particularly in chronic cough conditions. The American College of Chest Physicians (ACCP) guidelines highlighted these limitations, noting insufficient evidence for dextromethorphan's efficacy in many clinical settings and safety concerns in pediatric populations [3].

This therapeutic gap stimulated research into peripherally selective agents that could modulate cough reflexes at the origin—airway sensory nerves. The mechanistic rationale focused on interrupting the cough reflex arc peripherally, before afferent signals reached the central cough center in the brainstem. This approach promised reduced CNS side effects while potentially offering comparable efficacy. The development pathway led to several candidate molecules, with moguisteine emerging as a particularly promising thiazolidine derivative that fulfilled the criteria for a peripherally restricted, non-opioid antitussive with a novel mechanism [3] [6] .

Table 1: Evolution of Major Antitussive Drug Classes

EraDominant Drug ClassRepresentative AgentsKey Limitations
Pre-1950sOpioid narcoticsCodeine, MorphineRespiratory depression, addiction, constipation
1950s-1990sNon-narcotic centralsDextromethorphan, BenzonatateLimited efficacy in chronic cough, CNS side effects
1990s-PresentPeripherally actingLevodropropizine, MoguisteineFewer CNS effects, better safety profile

Rationale for Peripheral Action in Cough Suppression

The neurophysiology of cough provides a compelling rationale for peripherally acting agents. Cough initiation occurs through vagal afferent nerves (specifically Aδ-fibers and bronchopulmonary C-fibers) in the airways that detect mechanical and chemical irritants. These sensory nerves express receptors for diverse stimuli (capsaicin, bradykinin, protons, inflammatory mediators) and project to the nucleus tractus solitarius in the brainstem. Traditional central antitussives act at the medullary cough center or higher centers but inevitably cause sedation or respiratory depression due to the widespread distribution of opioid receptors [3] [6].

Moguisteine's peripheral mechanism bypasses these issues by targeting sensory nerve activation in the airways themselves. Preclinical studies demonstrated that moguisteine lacks antitussive efficacy when administered centrally (intracerebroventricularly) but potently inhibits cough induced by diverse airway irritants (citric acid, capsaicin, mechanical stimulation) when given systemically or locally. This established its exclusive peripheral site of action. Further research revealed moguisteine activates ATP-sensitive potassium (KATP) channels on airway sensory nerves, leading to membrane hyperpolarization and reduced afferent firing. This mechanism suppresses the initiation of the cough reflex without central effects [1] [6].

The therapeutic advantages are significant:

  • Absence of respiratory depression: Critical for patients with COPD or asthma
  • No addiction potential: Eliminating abuse concerns
  • Minimal sedation: Preserving cognitive function and daily activities
  • Comparable efficacy to codeine: Demonstrated in multiple preclinical models and clinical trials [1] [6] [9]

Discovery and Structural Classification Within Thiazolidine Derivatives

Moguisteine emerged serendipitously during research focused on identifying novel expectorant molecules within the thiazolidine chemical class. Researchers synthesized and screened numerous N-acyl-2-substituted-1,3-thiazolidines, expecting mucoactive properties. Unexpectedly, several compounds exhibited potent cough suppression instead of expectoration. Moguisteine (initially designated BBR 2778) was identified as the lead compound due to its superior efficacy and safety profile among these unexpected antitussives [1] [6].

Structurally, moguisteine belongs to the thiazolidine derivatives, characterized by a saturated five-membered ring containing both nitrogen and sulfur atoms. Its specific structure comprises:

  • A thiazolidine core (1,3-thiazolidine ring)
  • A 2-[(2-methoxyphenoxy)methyl] substitution at the 2-position
  • A 3-ethoxycarbonylacetyl substituent at the nitrogen (N-3 position)

The molecule exists as a racemic mixture (R,S(±)-enantiomers BBR 2221 and BBR 2222). Toxicological evaluation revealed no significant differences between the enantiomers or the racemate, justifying development of the racemic form [5] [6] [10].

Properties

CAS Number

119637-67-1

Product Name

Moguisteine

IUPAC Name

ethyl 3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxopropanoate

Molecular Formula

C16H21NO5S

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C16H21NO5S/c1-3-21-16(19)10-14(18)17-8-9-23-15(17)11-22-13-7-5-4-6-12(13)20-2/h4-7,15H,3,8-11H2,1-2H3

InChI Key

WSYVIAQNTFPTBI-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)N1CCSC1COC2=CC=CC=C2OC

Solubility

Soluble in DMSO

Synonyms

2-(2-methoxyphenoxy)methyl-3-ethoxycarbonylacetyl-1,3-thiazolidine
BBR 2173
BBR-2173
ethyl 2-((2-methoxyphenoxy)methyl)-beta-oxothiazolidine-3-propanoate
moguisteine

Canonical SMILES

CCOC(=O)CC(=O)N1CCSC1COC2=CC=CC=C2OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.